molecular formula C20H27N5O3 B2392239 2-amino-1-(2-methoxyethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 846586-48-9

2-amino-1-(2-methoxyethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2392239
M. Wt: 385.468
InChI Key: QJTUOZBZPLJFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(2-methoxyethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C20H27N5O3 and its molecular weight is 385.468. The purity is usually 95%.
The exact mass of the compound 2-amino-1-(2-methoxyethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-amino-1-(2-methoxyethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-1-(2-methoxyethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

    Catalytic Protodeboronation of Pinacol Boronic Esters

    • Application: This research focuses on the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
    • Method: The protocol involves pairing with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
    • Results: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

    Ultrasound-Assisted Efficient Synthesis of Metoprolol EP Impurity D

    • Application: This research describes the synthesis and characterization of metoprolol EP Impurity D, 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol .
    • Method: The synthesis of the compound was accomplished starting from 4-(2-methoxyethyl)phenol in two steps via KOH-mediated substitution with epichlorohydrin and then H2SO4 catalyzed hydrolysis of the formed epoxide .
    • Results: The research resulted in the successful synthesis and characterization of metoprolol EP Impurity D .

    Transaminase-Mediated Synthesis of Enantiopure Drug-Like 1-Phenylpropan-2-Amine Derivatives

    • Application: This research reports the application of immobilized whole-cell biocatalysts with ®-transaminase .
    • Method: The method involves the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
    • Results: The research does not provide specific results or outcomes .

properties

IUPAC Name

2-amino-1-(2-methoxyethyl)-N-(3-propan-2-yloxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-13(2)28-11-6-9-22-20(26)16-17-19(25(18(16)21)10-12-27-3)24-15-8-5-4-7-14(15)23-17/h4-5,7-8,13H,6,9-12,21H2,1-3H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTUOZBZPLJFLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-(2-methoxyethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

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